N-propylpyrrolidine-1-carboxamide
Description
Significance of Pyrrolidine (B122466) Ring Systems in Bioactive Molecules
The pyrrolidine ring, a saturated heterocycle also known as tetrahydropyrrole, is a cornerstone in the architecture of many natural and synthetic bioactive compounds. rroij.comnih.gov Its prevalence is underscored by its presence in numerous FDA-approved drugs, where it serves as a key structural element. nih.gov The significance of the pyrrolidine scaffold stems from several key features:
Three-Dimensionality: Unlike its aromatic counterpart, pyrrole (B145914), the sp³-hybridized carbon atoms of the pyrrolidine ring confer a non-planar, puckered conformation. nih.govresearchgate.net This "pseudorotation" allows for a more comprehensive exploration of three-dimensional pharmacophore space, which can lead to enhanced binding affinity and selectivity for biological targets. nih.govnih.gov
Stereochemical Complexity: The pyrrolidine ring can possess multiple stereogenic centers, leading to a variety of stereoisomers. nih.govresearchgate.net The specific spatial orientation of substituents on the ring is often critical for biological activity, as different isomers can exhibit distinct binding modes with enantioselective proteins like receptors and enzymes. nih.govnih.gov
Synthetic Versatility: The pyrrolidine ring is a versatile building block, readily synthesized from precursors like the amino acid L-proline or through various cyclization strategies. rroij.comresearchgate.net This accessibility makes it an attractive starting point for the synthesis of diverse compound libraries in drug discovery programs. researchgate.net
These attributes have led to the incorporation of the pyrrolidine ring in drugs with a wide range of therapeutic applications, including anticancer, antiviral, anti-inflammatory, and central nervous system-acting agents. rroij.comnih.gov
Role of the Carboxamide Moiety in Ligand-Target Interactions
The carboxamide group (-C(=O)N-) is a privileged functional group in medicinal chemistry due to its profound influence on a molecule's ability to interact with biological targets. Its importance lies in its dual nature as both a hydrogen bond donor (from the N-H group) and a hydrogen bond acceptor (at the carbonyl oxygen). These interactions are fundamental to the stable and specific binding of a ligand to a protein's active site.
The planarity of the carboxamide bond and its ability to engage in strong, directional hydrogen bonds contribute significantly to the binding affinity and specificity of a drug molecule. Furthermore, the carboxamide linkage can serve as a rigidifying element within a molecule, helping to lock it into a bioactive conformation that is favorable for receptor binding. In many instances, the carbonyl oxygen and the amide proton are crucial anchors that secure the ligand within the target's binding pocket, as seen in various receptor antagonists and enzyme inhibitors. The orientation and substitution of the carboxamide group can also modulate a compound's metabolic stability and membrane permeability.
Historical Development and Contemporary Relevance of N-Propylpyrrolidine Carboxamide Derivatives in Academic Studies
The development of pyrrolidine carboxamide derivatives has been an ongoing theme in academic and industrial research, driven by the search for novel therapeutics. Historically, modifications of the pyrrolidine scaffold and its appended functionalities have led to the discovery of potent agents for various diseases.
While direct academic studies focusing exclusively on N-propylpyrrolidine-1-carboxamide are not extensively reported in publicly available literature, research on closely related N-substituted pyrrolidine carboxamides provides significant context for its potential areas of investigation. For instance, studies on N-(substituted phenyl) pyrrolidine-2-carboxamides have identified compounds with promising anticonvulsant activity. In this research, derivatives were synthesized and evaluated in maximal electroshock seizure (MES) tests, with some compounds showing activity comparable to standard drugs but with reduced neurotoxicity.
More recently, research has explored sulphonamide-pyrrolidine carboxamide derivatives as potential antiplasmodial agents to combat malaria. These studies involved the synthesis of a series of new compounds and their evaluation against Plasmodium falciparum, identifying several derivatives with significant parasiticidal activity. Other contemporary research has characterized novel pyrrolidinyl-based scaffolds as agonists for opioid receptors, demonstrating the continued relevance of this structural class in modern drug discovery.
The study of simple N-alkyl derivatives like the N-propyl variant is a fundamental step in structure-activity relationship (SAR) studies. These derivatives help to probe the steric and electronic requirements of a binding site. The absence of extensive literature on this compound itself suggests it may have been synthesized as part of broader screening libraries or as an intermediate, rather than being a lead compound itself. However, the foundational research into related analogues provides a strong rationale for its synthesis and evaluation in various biological assays.
Data Tables
Physicochemical Properties
| Property | 1-Propylpyrrolidine | 1-Pyrrolidinecarboxamide |
| IUPAC Name | 1-propylpyrrolidine | pyrrolidine-1-carboxamide |
| Molecular Formula | C₇H₁₅N | C₅H₁₀N₂O |
| Molecular Weight | 113.20 g/mol | 114.15 g/mol |
| XLogP3 | 1.6 | -0.2 |
| Hydrogen Bond Donor Count | 0 | 1 |
| Hydrogen Bond Acceptor Count | 1 | 1 |
| Rotatable Bond Count | 2 | 0 |
| Exact Mass | 113.120449483 Da | 114.079312947 Da |
| Topological Polar Surface Area | 3.2 Ų | 46.3 Ų |
| PubChem CID | 522490 researchgate.net | 138335 |
Research Findings on Related Pyrrolidine Carboxamide Derivatives
| Compound Class | Research Focus | Key Findings | Reference |
| N-(substituted phenyl) pyrrolidine-2-carboxamides | Anticonvulsant Activity | Several derivatives showed potent activity in the maximal electroshock seizure (MES) test with no neurotoxicity. | |
| Sulphonamide pyrolidine carboxamides | Antiplasmodial & Antioxidant Activity | Sixteen new derivatives demonstrated lethal effects on P. falciparum at single-digit micromolar concentrations. Some also showed radical scavenging activity. | |
| PhenylAcetamide-Pyrrolidine-PyranoPiperazine (PAPPP) scaffold | Kappa Opioid Receptor (KOR) Agonism | A novel pyrrolidinyl-substituted scaffold was identified as a potent KOR agonist, with SAR studies focusing on the N1 and C8 positions. | |
| N-p-Tolylpyrrolidine-1-carboxamide | Crystal Structure Analysis | The pyrrolidine ring adopts a half-chair conformation. Molecules form chains via N—H⋯O hydrogen bonds in the crystal lattice. | nih.gov |
Properties
IUPAC Name |
N-propylpyrrolidine-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O/c1-2-5-9-8(11)10-6-3-4-7-10/h2-7H2,1H3,(H,9,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYDWWRKOUCSKLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)N1CCCC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Reaction Mechanisms of N Propylpyrrolidine Carboxamides
Mechanistic Investigations of Synthesis Pathways
The synthesis of N-propylpyrrolidine-1-carboxamide and related pyrrolidine (B122466) carboxamides typically involves the formation of an amide bond between a pyrrolidine derivative and a suitable carboxylic acid derivative. One of the most common methods for creating such carboxamides is the reaction of a pyrrolidine with an activated form of a carboxylic acid, such as an acyl chloride. rroij.com
A general and illustrative pathway for the synthesis of related N-substituted pyrrolidine-2-carboxamides begins with the conversion of a carboxylic acid, like pyrrolidine-2-carboxylic acid (L-proline), into a more reactive acyl chloride. rroij.com This is often achieved using a chlorinating agent such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2). The resulting pyrrolidine-2-carbonyl chloride is a highly reactive intermediate. This intermediate is then reacted with an appropriate amine, in this case, propylamine, in a suitable solvent like dry acetone (B3395972) to yield the final N-propylpyrrolidine-2-carboxamide product. rroij.comresearchgate.net The reaction proceeds via a nucleophilic acyl substitution mechanism, where the amine attacks the electrophilic carbonyl carbon of the acyl chloride, leading to the formation of a tetrahedral intermediate which then collapses to form the stable amide bond and releases hydrochloric acid as a byproduct.
Another versatile method for the synthesis of the pyrrolidine ring itself, which can then be further derivatized to a carboxamide, is through 1,3-dipolar cycloaddition reactions. nih.gov This method involves the reaction of an azomethine ylide, a nitrogen-based 1,3-dipole, with an alkene (a dipolarophile). nih.gov The regio- and stereoselectivity of this reaction are influenced by the nature of both the dipole and the dipolarophile. nih.gov Once the pyrrolidine ring is formed, it can be functionalized to introduce the N-propylcarboxamide group.
The table below outlines a general synthetic approach for a related class of compounds, N-(substituted phenyl) pyrrolidine-2-carboxamides, which highlights a common mechanistic strategy. rroij.comresearchgate.net
| Step | Reactants | Reagents | Intermediate/Product |
| 1 | Pyrrolidine-2-carboxylic acid | Phosphorus pentachloride, Acetyl chloride | Pyrrolidine-2-carbonyl chloride |
| 2 | Pyrrolidine-2-carbonyl chloride, Substituted aniline | Dry Acetone | N-(substituted phenyl) pyrrolidine-2-carboxamide (B126068) |
Influence of Reaction Conditions on Yield and Selectivity
The yield and selectivity of this compound synthesis are highly dependent on the reaction conditions. The choice of solvent, temperature, and reagents plays a crucial role in the efficiency of the amide bond formation and in minimizing side reactions.
The choice of base is another important factor. In many amide coupling reactions, a non-nucleophilic base is added to neutralize the hydrochloric acid that is formed as a byproduct. This prevents the protonation of the amine reactant, which would render it non-nucleophilic and unable to participate in the reaction.
The table below summarizes the reaction conditions used in the synthesis of N-(substituted phenyl) pyrrolidine-2-carboxamides, which can be adapted for the synthesis of this compound. rroij.comresearchgate.net
| Parameter | Condition | Rationale |
| Solvent | Dry Acetone | Aprotic solvent to prevent hydrolysis of the acyl chloride. |
| Temperature | Reflux | Increases reaction rate and ensures completion. |
| Reaction Time | 8 hours | Sufficient time for the reaction to go to completion. |
| Reagents | Phosphorus pentachloride | To activate the carboxylic acid by forming the acyl chloride. |
Regioselectivity and Stereochemical Aspects in Pyrrolidine Carboxamide Synthesis
The synthesis of pyrrolidine carboxamides often involves significant stereochemical considerations, especially when the pyrrolidine ring is substituted. The inherent chirality of many pyrrolidine precursors, such as L-proline, can be used to control the stereochemistry of the final product.
In the synthesis of 3-arylpyrrolidine-2-carboxamide derivatives, it was found that the stereochemistry at positions 2 and 3 of the pyrrolidine ring had a significant impact on the biological activity of the compounds, with the (2R, 3R)-isomer showing the most potent affinity for its target receptor. nih.gov This highlights the importance of controlling the stereochemistry during the synthesis.
A powerful method for achieving high stereoselectivity in reactions involving pyrrolidines is the Enders SAMP/RAMP hydrazone alkylation reaction. wikipedia.org This method utilizes chiral pyrrolidine-based auxiliaries, (S)-1-amino-2-methoxymethylpyrrolidine (SAMP) and (R)-1-amino-2-methoxymethylpyrrolidine (RAMP), to direct the asymmetric alkylation of ketones and aldehydes. wikipedia.org The stereochemical outcome is controlled by the chelation of a lithium cation to the methoxy (B1213986) group of the auxiliary and the steric hindrance provided by the pyrrolidine ring, which directs the approach of the electrophile from the less hindered face. wikipedia.org While this reaction is for α-alkylation, the principles of steric guidance by the pyrrolidine ring are broadly applicable to other reactions involving this scaffold.
The stereochemistry of the starting materials in a 1,3-dipolar cycloaddition reaction also plays a crucial role in determining the stereochemistry of the resulting pyrrolidine ring. nih.gov The relative orientation of the dipole and dipolarophile in the transition state dictates the stereochemical outcome of the cycloaddition.
Transformations and Derivatizations of the Pyrrolidine Carboxamide Core
The pyrrolidine carboxamide core is a versatile scaffold that can be further modified to create a diverse range of derivatives with different chemical and biological properties. Both the pyrrolidine ring and the carboxamide group can be subjected to various chemical transformations.
One common derivatization is the acylation of the pyrrolidine nitrogen. For instance, N-(substituted phenyl) pyrrolidine-2-carboxamides have been acetylated at the pyrrolidine nitrogen using acetic anhydride (B1165640) in the presence of triethylamine (B128534) and dichloromethane. rroij.com This transformation introduces an acetyl group onto the pyrrolidine ring, which can alter the compound's properties.
The pyrrolidine ring can also be functionalized at other positions. For example, a series of benzimidazole (B57391) carboxamides bearing a pyrrolidine nucleus at position 2 were synthesized where the pyrrolidine nitrogen was functionalized with different aromatic rings. nih.gov
Furthermore, the amide bond of the carboxamide group itself can be cleaved under harsh acidic or basic conditions, although it is generally stable. This allows for the removal of the N-propyl group if desired, or for further transformations of the resulting amine or carboxylic acid.
The table below lists some examples of derivatizations of the pyrrolidine carboxamide core.
| Starting Material | Reagents | Product |
| N-(substituted phenyl) pyrrolidine-2-carboxamide | Acetic anhydride, triethylamine, dichloromethane | 1-acetyl-N-(substituted phenyl) pyrrolidine-2-carboxamide rroij.com |
| Pyrrolidine derivative | Various aromatic halides | N-aryl-pyrrolidine derivatives nih.gov |
Spectroscopic Characterization and Structural Elucidation of N Propylpyrrolidine Carboxamides
Vibrational Spectroscopy
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a cornerstone technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of different bonds. For N-propylpyrrolidine carboxamides, the IR spectrum is dominated by characteristic absorptions of the amide and pyrrolidine (B122466) moieties.
The carbonyl (C=O) stretching vibration of the carboxamide group is another strong and characteristic absorption, observed around 1631 cm⁻¹. The pyrrolidine ring itself contributes to the spectrum with various C-H and C-N stretching and bending vibrations. In the case of N-phenylpyrrolidine-1-carboxamide, vibrations associated with the aromatic C-C bonds of the phenyl ring are also present, typically in the region of 1506 cm⁻¹. For N-propylpyrrolidine-1-carboxamide, these aromatic bands would be absent and instead, characteristic absorptions for the propyl group's C-H bonds would be observed.
Table 1: Characteristic Infrared Absorption Bands for N-phenylpyrrolidine-1-carboxamide
| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) |
| Amide N-H | Stretch | 3278 |
| Amide C=O | Stretch | 1631 |
| Aromatic C-C | Stretch | 1506 |
Raman Spectroscopy for Molecular Vibrations
Raman spectroscopy, which measures the inelastic scattering of monochromatic light, serves as a complementary technique to IR spectroscopy for probing molecular vibrations. It is particularly sensitive to non-polar bonds and symmetric vibrations, providing a more complete picture of the vibrational modes of a molecule.
Specific Raman spectroscopic data for this compound or its close analogs are not extensively reported in the literature. However, general principles of Raman spectroscopy of amides and proteins can be applied to predict the expected spectral features. The amide I band, primarily associated with the C=O stretching vibration, is expected to be a strong feature in the Raman spectrum, typically appearing in the 1630-1700 cm⁻¹ region. spectroscopyonline.combio-structure.com The position and shape of this band are sensitive to the secondary structure and hydrogen bonding environment of the amide group. bio-structure.comnih.gov
Other important amide-related bands include the amide II (N-H bending and C-N stretching) and amide III (C-N stretching and N-H bending) modes, although their intensities can be weaker in Raman spectra compared to IR. bio-structure.comnih.govhoriba.com The vibrations of the pyrrolidine ring and the propyl group, involving C-C and C-H bonds, would also contribute to the Raman spectrum, providing a detailed fingerprint of the molecule. horiba.com For aromatic analogs like N-phenylpyrrolidine-1-carboxamide, the aromatic ring vibrations would give rise to distinct and often intense Raman signals. spectroscopyonline.com
X-ray Crystallography for Three-Dimensional Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are crucial for a complete structural elucidation.
While the crystal structure of this compound has not been reported, crystallographic studies on related pyrrolidine carboxamide derivatives offer significant insights into the likely structural characteristics. For instance, the crystal structure of the thioamide analog, N-phenylpyrrolidine-1-carbothioamide, has been determined. nih.gov In this molecule, the pyrrolidine ring is attached to a phenylcarbothioamide moiety. The crystal structure reveals important details about intermolecular interactions, such as N-H···S hydrogen bonds that link the molecules into chains. nih.gov
In a similar vein, the crystal structure of 4-methoxy-N-[(pyrrolidin-1-yl)carbothioyl]benzamide shows that the pyrrolidine ring adopts a twisted conformation. nih.gov The molecules in the crystal are linked by N-H···O and C-H···O hydrogen bonds, forming chains which are further organized into undulating slabs through π-π interactions. nih.gov Studies on pyrrolidine carboxamides acting as inhibitors for enzymes have also provided crystal structures of these molecules bound to their protein targets, revealing the conformation adopted in a biological context. nih.gov
Based on these related structures, it can be anticipated that the crystal structure of this compound would feature a non-planar pyrrolidine ring. The carboxamide group would likely participate in intermolecular N-H···O hydrogen bonding, a key interaction in the crystal packing of amides, leading to the formation of chains or more complex hydrogen-bonded networks.
Table 2: Crystallographic Data for N-phenylpyrrolidine-1-carbothioamide nih.gov
| Parameter | Value |
| Chemical Formula | C₁₁H₁₄N₂S |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 11.195 (2) |
| b (Å) | 8.5694 (17) |
| c (Å) | 11.414 (2) |
| β (°) | 108.03 (3) |
| Volume (ų) | 1041.2 (4) |
| Z | 4 |
Computational Chemistry and Theoretical Investigations of N Propylpyrrolidine Carboxamides
Molecular Docking Simulations for Ligand-Target Interactions
Prediction and Analysis of Binding Modes and Affinities
The primary goal of molecular docking is to predict the conformation of a ligand within the active site of a receptor. For a compound like N-propylpyrrolidine-1-carboxamide, this would involve generating a multitude of possible binding poses and scoring them based on their energetic favorability. The scoring functions estimate the binding affinity, with lower scores generally indicating a more stable interaction.
A hypothetical docking study of this compound would yield data that can be summarized in a table, as shown below. This table would typically rank different poses based on their predicted binding energy and other relevant metrics.
Table 1: Hypothetical Molecular Docking Results for this compound
| Pose ID | Predicted Binding Affinity (kcal/mol) | Predicted Inhibitory Constant (Ki) (nM) | Key Interacting Residues |
|---|---|---|---|
| 1 | -8.5 | 150 | TYR23, LEU45, SER89 |
| 2 | -8.2 | 250 | TYR23, VAL50, ASN88 |
Note: The data in this table is hypothetical and for illustrative purposes only.
Identification of Key Intermolecular Interactions (e.g., Hydrogen Bonding, Pi-Stacking)
Beyond predicting the binding pose, molecular docking is crucial for identifying the specific non-covalent interactions that stabilize the ligand-receptor complex. These interactions are fundamental to the ligand's affinity and selectivity. For this compound, key interactions would likely involve:
Hydrogen Bonding: The amide group (-C(=O)NH-) is a classic hydrogen bond donor and acceptor. The oxygen atom can accept a hydrogen bond from a donor residue in the protein (e.g., the hydroxyl group of tyrosine or the amide group of asparagine), and the N-H group can donate a hydrogen bond to an acceptor residue (e.g., the carbonyl oxygen of a peptide bond or the carboxylate group of aspartic or glutamic acid).
Hydrophobic Interactions: The propyl group and the pyrrolidine (B122466) ring are nonpolar and would favorably interact with hydrophobic residues in the binding pocket, such as leucine, isoleucine, and valine.
In a related compound, N-p-Tolylpyrrolidine-1-carboxamide, crystal structure analysis revealed N—H⋯O hydrogen bonds that link molecules in the crystal lattice. nih.gov This provides experimental evidence for the hydrogen bonding capability of the pyrrolidine carboxamide scaffold.
Molecular Dynamics Simulations for Conformational Sampling and Binding Stability
While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the system over time. nih.gov MD simulations track the movements of atoms and molecules, providing insights into the conformational flexibility of both the ligand and the receptor, and the stability of their interaction.
For this compound, an MD simulation would start with the best-predicted docking pose. Over the course of the simulation (typically nanoseconds to microseconds), researchers can observe:
Conformational Changes: How the pyrrolidine ring puckers and how the propyl chain orients itself in the binding pocket.
Binding Stability: Whether the ligand remains stably bound in its initial pose or if it shifts or even dissociates from the active site. This is often assessed by calculating the root-mean-square deviation (RMSD) of the ligand's position over time.
Water Dynamics: The role of water molecules in mediating ligand-receptor interactions.
A study on a different carboxamide derivative, a potent NMDA receptor antagonist, utilized molecular mechanics calculations to analyze its conformation, demonstrating the utility of such methods in understanding the three-dimensional structure of these molecules. nih.gov
Quantum Chemical Calculations for Electronic Structure and Reactivity Profiles
Quantum chemical (QC) calculations provide a detailed understanding of the electronic properties of a molecule, which are crucial for its reactivity and interaction with other molecules. For this compound, QC methods like Density Functional Theory (DFT) can be used to calculate:
Molecular Orbitals: The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key to understanding chemical reactivity. The energy gap between HOMO and LUMO indicates the molecule's chemical stability.
Electrostatic Potential (ESP) Map: This map shows the distribution of charge on the molecule's surface, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. The amide oxygen would be a region of negative potential, while the amide hydrogen would be a region of positive potential, predisposing them to specific electrostatic interactions.
Partial Atomic Charges: These calculations quantify the charge on each atom, providing a more detailed picture of the charge distribution and potential for electrostatic interactions.
In Silico Approaches for Structure-Based Design and Optimization
The insights gained from molecular docking, MD simulations, and QC calculations form the basis for in silico structure-based drug design. This iterative process aims to optimize the lead compound's properties.
If this compound were a lead compound, computational chemists could use these tools to:
Identify Modification Sites: By analyzing the binding mode, researchers can identify positions on the molecule where modifications could enhance binding affinity. For example, if a part of the molecule is in a hydrophobic pocket with extra space, extending a carbon chain might lead to better hydrophobic packing.
Design Novel Analogs: New analogs can be designed in silico by adding or modifying functional groups. For instance, adding a hydroxyl group to the propyl chain could introduce a new hydrogen bonding opportunity.
Predict Properties of New Analogs: The designed analogs can then be subjected to the same computational workflow (docking, MD, etc.) to predict their binding affinity and other properties before they are synthesized in the lab, saving time and resources.
This rational design approach, powered by computational tools, is a cornerstone of modern drug discovery and can be effectively applied to the optimization of N-propylpyrrolidine carboxamide derivatives.
Biological Activity and Structure Activity Relationships Sar of N Propylpyrrolidine Carboxamides
Receptor Ligand Interactions
The interaction of N-propylpyrrolidine carboxamide derivatives with various receptors is a key determinant of their biological effects. These interactions are dictated by the specific chemical substitutions on the pyrrolidine (B122466) and carboxamide moieties, which influence the compound's affinity and efficacy at the target receptor.
Nociceptin/Orphanin FQ Peptide (NOP) Receptor Antagonism
The Nociceptin/Orphanin FQ peptide (NOP) receptor, a member of the opioid receptor family, is a significant target for therapeutic intervention in pain, depression, and other neurological disorders. nih.gov Pyrrolidine carboxamide derivatives have emerged as potent antagonists of the NOP receptor.
Structure-activity relationship (SAR) studies have revealed that the pyrrolidine ring is a key pharmacophoric element for NOP receptor affinity. Modifications to this core can significantly impact binding. For instance, the substitution pattern on the pyrrolidine and the nature of the carboxamide group are critical for potent antagonism. Research has shown that specific derivatives, such as certain pyrrolidine-2-carboxamides, exhibit subnanomolar affinity for the NOP receptor, highlighting the importance of the stereochemistry and the substituents on the pyrrolidine ring for optimal interaction. nih.gov The antagonism of NOP receptors by these compounds can modulate downstream signaling pathways, including those involving G-proteins and the regulation of ion channels. nih.gov In preclinical studies, NOP receptor antagonists have been shown to prevent the migration of inflammatory cells and modulate the release of pro-inflammatory cytokines, suggesting a role in inflammatory conditions. epa.gov
The mechanism of NOP receptor antagonism by these compounds involves blocking the effects of the endogenous ligand, nociceptin/orphanin FQ (N/OFQ). This blockade can lead to various cellular responses, including the modulation of dopamine (B1211576) neuronal activity in the ventral tegmental area (VTA), which is mediated through an enhancement of GABA transmission. nih.gov
Table 1: NOP Receptor Antagonist Activity of a Pyrrolidine Carboxamide Derivative
| Compound | Receptor Affinity (Ki) | Cellular Effect |
|---|
Peroxisome Proliferator-Activated Receptors (PPARs) Agonism
Peroxisome Proliferator-Activated Receptors (PPARs) are a group of nuclear receptors that play a crucial role in the regulation of lipid and glucose metabolism. nih.gov While direct evidence for N-propylpyrrolidine-1-carboxamide as a PPAR agonist is limited, the broader class of carboxamide-containing molecules has been investigated for PPAR modulation.
SAR studies on acetamide-based compounds have shown that the acetamide (B32628) functionality and adjacent chemical groups are significant contributors to agonistic activity at PPARα and PPARδ. researchgate.net These findings suggest that the carboxamide moiety present in this compound could potentially interact with the ligand-binding domain of PPARs. PPARs function as ligand-activated transcription factors, and upon activation, they form a heterodimer with the retinoid X receptor (RXR) to regulate the expression of target genes involved in metabolic processes. nih.gov
The development of selective PPAR modulators (SPPARMs) aims to achieve specific biological responses with reduced side effects. The large ligand-binding pocket of PPARs allows for various ligand conformations, leading to differential cofactor recruitment and gene expression profiles. nih.gov
Table 2: Activity of Acetamide-Based PPARα/δ Dual Agonists
| Compound | PPARα EC50 (nM) | PPARδ EC50 (nM) |
|---|
Serotonin (B10506) Receptor Modulation
The serotonin system is a critical regulator of mood, cognition, and various physiological processes. Carboxamide derivatives have been extensively studied as modulators of serotonin receptors, particularly the 5-HT receptors. The structural characteristics of the pyrrolidine ring and the carboxamide linker are pivotal in determining the affinity and selectivity for different serotonin receptor subtypes.
Research on related carboxamide structures has shown that modifications to the aromatic and amine portions of the molecule can fine-tune the interaction with serotonin receptors. For instance, certain 2-phenyl-1H-pyrrole-3-carboxamide derivatives have been developed as 5-HT6 receptor inverse agonists. frontiersin.org The nature of the substituent on the pyrrole (B145914) ring and the type of amine attached to the carboxamide are critical for high-affinity binding. These compounds can influence downstream signaling pathways, such as those involving adenylyl cyclase and G-protein coupled inwardly rectifying potassium channels.
Furthermore, the flexibility and substitution patterns of the carboxamide linker can influence whether a compound acts as an agonist, antagonist, or inverse agonist at a particular serotonin receptor subtype.
P2X7 Receptor Antagonism
The P2X7 receptor, an ATP-gated ion channel, is implicated in inflammatory and neurodegenerative processes. The carboxamide functional group is a common structural motif in many P2X7 receptor antagonists. nih.gov While direct studies on this compound are not extensively reported, the antagonism of the P2X7 receptor by structurally related piperidinone carboxamide derivatives suggests a potential role for this chemical class. google.com
The mechanism of P2X7 antagonism by these compounds involves blocking the ion channel pore, thereby preventing ATP-induced cellular responses such as the release of pro-inflammatory cytokines like IL-1β. frontiersin.org Preclinical studies with P2X7 antagonists have demonstrated their potential in models of central nervous system disorders by mitigating neuroinflammation. nih.gov The development of brain-penetrant P2X7 antagonists is an active area of research for treating neurodegenerative diseases.
Table 3: Preclinical Data for a P2X7 Antagonist
| Compound | Target | Preclinical Model | Effect |
|---|
Retinoic Acid Receptor-related Orphan Receptor gamma t (RORγt) Modulation
The Retinoic Acid Receptor-related Orphan Receptor gamma t (RORγt) is a key transcription factor in the differentiation of Th17 cells, which are involved in various autoimmune and inflammatory diseases. A significant breakthrough in this area has been the identification of pyrrolo carboxamides as potent modulators of RORγt activity.
A patent for pyrrolo carboxamide derivatives has described their use as modulators of the RORγt receptor for the treatment of chronic inflammatory and autoimmune diseases. universiteitleiden.nl These compounds act as inverse agonists, inhibiting the transcriptional activity of RORγt. This inhibition leads to a reduction in the production of pro-inflammatory cytokines, such as IL-17. The structure of these compounds, featuring a central pyrrole ring with a carboxamide substituent, is crucial for their interaction with the RORγt ligand-binding domain. One such inhibitor, VTP-43742, which contains a pyrrolidine moiety, has progressed to clinical trials.
Cellular Efficacy in Preclinical Models
The in vitro and in vivo efficacy of N-propylpyrrolidine carboxamide derivatives and their analogues has been evaluated in various preclinical models, demonstrating their potential therapeutic applications.
In the context of NOP receptor antagonism, pyrrolidine carboxamide derivatives have shown efficacy in cellular models of inflammation. For example, selective NOP antagonists can prevent the migration of cells and modulate the release of pro-inflammatory cytokines in response to inflammatory stimuli. epa.gov
For compounds targeting the P2X7 receptor, preclinical studies have shown that antagonists with a carboxamide scaffold can inhibit the release of IL-1β from immune cells and show protective effects in models of neuroinflammation. nih.gov
In the realm of RORγt modulation, pyrrolo carboxamide inverse agonists have demonstrated the ability to inhibit the production of IL-17 from human peripheral blood mononuclear cells. In animal models of autoimmune disease, these compounds have shown efficacy in reducing disease severity.
Furthermore, novel pyrrolidine-carboxamide derivatives have been developed as dual inhibitors of EGFR and CDK2, showing antiproliferative activity against various cancer cell lines in vitro. nih.gov One of the most potent compounds exhibited a mean IC50 of 0.90 μM and was more effective than doxorubicin (B1662922) against epithelial, breast, and colon cancer cell lines. nih.gov These compounds were also shown to trigger apoptosis in cancer cells.
Table 4: Cellular Efficacy of a Pyrrolidine-Carboxamide Derivative in Cancer Cell Lines
| Compound | Cancer Cell Line | IC50 (μM) |
|---|---|---|
| 7g | A-549 (Epithelial) | <0.90 |
| 7g | MCF-7 (Breast) | <0.90 |
In Vitro Cytotoxicity and Apoptosis Induction in Cancer Cell Lines
Limited publicly available scientific literature specifically details the in vitro cytotoxicity and apoptosis-inducing capabilities of this compound against various cancer cell lines. While research into the anticancer properties of related carboxamide derivatives is ongoing, specific data, including IC50 values and detailed apoptotic pathway analysis for this particular compound, remains to be broadly published.
Studies on structurally similar compounds, such as certain pyrrolidine-based molecules and other carboxamide derivatives, have indicated that this chemical class can exhibit cytotoxic effects and induce programmed cell death in cancerous cells. For instance, research on other pyrrolidine derivatives has shown engagement with apoptotic pathways. However, direct evidence and detailed mechanistic studies for this compound are not extensively documented in accessible research.
Anticonvulsant Properties in Animal Models of Epilepsy
There is a lack of specific, publicly accessible research data on the anticonvulsant properties of this compound in established animal models of epilepsy. The anticonvulsant potential of a compound is typically evaluated in models such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests, which assess a compound's ability to prevent the spread of seizures and to elevate the seizure threshold, respectively. nih.gov
While the broader class of pyrrolidine derivatives has been investigated for central nervous system activity, and some have shown promise as anticonvulsant agents, specific findings for this compound are not available in the reviewed literature. nih.gov The evaluation in animal models is a critical step in the discovery of new antiepileptic drugs, providing essential information on efficacy and potential therapeutic use. nih.govglpbio.com
Antimicrobial Activity in In Vitro Systems
Currently, there is a scarcity of published research detailing the in vitro antimicrobial activity of this compound against a broad spectrum of bacterial and fungal pathogens. Standard antimicrobial screening involves determining the minimum inhibitory concentration (MIC) and minimum bactericidal/fungicidal concentration (MBC/MFC) against various microorganisms.
Stereochemical Implications for Biological Activity
The influence of stereochemistry on the biological activity of this compound has not been extensively reported in the scientific literature. The pyrrolidine ring of this compound contains a chiral center, meaning it can exist as two enantiomers (R and S isomers). It is a well-established principle in pharmacology that different stereoisomers of a chiral drug can exhibit significantly different biological activities, including potency, efficacy, and toxicity.
This differential activity arises from the three-dimensional nature of biological targets, such as enzymes and receptors, which can lead to stereospecific interactions. For many classes of compounds, including those with a pyrrolidine core, one enantiomer often displays the desired therapeutic effect, while the other may be less active or even contribute to undesirable side effects. However, without specific studies on the separated enantiomers of this compound, any discussion of its stereochemical implications for biological activity remains speculative.
Systematic Structure-Activity Relationship (SAR) Studies to Elucidate Pharmacophoric Features
Systematic structure-activity relationship (SAR) studies specifically focused on this compound and its analogs are not widely available in the public domain. SAR studies are fundamental to drug discovery and involve synthesizing and testing a series of related compounds to understand how modifications to the chemical structure affect biological activity. This process helps to identify the key molecular features, or pharmacophore, responsible for the desired therapeutic effect.
For the N-propylpyrrolidine carboxamide scaffold, SAR studies would typically involve modifications at several positions:
The N-propyl group: Altering the length and branching of the alkyl chain could provide insights into the size and nature of the binding pocket.
The pyrrolidine ring: Modifications to the ring, such as substitution or ring-opening, would help to determine its importance for activity.
While SAR studies have been conducted on other classes of carboxamides, the specific pharmacophoric features of this compound for any given biological activity have yet to be thoroughly elucidated through systematic investigation.
Advanced Applications and Future Research Directions
Development of N-Propylpyrrolidine Carboxamide Derivatives as Chemical Probes
There is no available research in the public domain detailing the development and application of N-propylpyrrolidine-1-carboxamide or its derivatives as chemical probes. The design of a chemical probe requires a thorough understanding of a molecule's structure-activity relationship (SAR), its binding kinetics, and its selectivity for a particular biological target. Without foundational biological activity studies for this compound, the rational design of such probes has not been undertaken.
Integration into Complex Supramolecular Systems (e.g., Host-Guest Inclusion Complexes)
An exploration of scientific databases yields no studies on the integration of this compound into complex supramolecular systems. The ability of a molecule to participate in host-guest chemistry is dependent on its size, shape, and the distribution of its electrostatic potential, which determine its capacity to interact with a host molecule. The specific intermolecular interactions (e.g., hydrogen bonding, van der Waals forces) that this compound might form within a supramolecular assembly have not been investigated.
Methodological Innovations in the Synthesis and Derivatization of Pyrrolidine (B122466) Carboxamides
While general methods for the synthesis of amides from carboxylic acids and amines are well-established, there are no published reports on methodological innovations specifically tailored to the synthesis and derivatization of this compound. Research in this area would typically focus on improving reaction yields, reducing the use of hazardous reagents, or developing novel pathways to create a library of derivatives for further study. Such focused synthetic research on this particular compound is not present in the current body of scientific literature.
Emerging Research Areas and Unexplored Biological Targets
Due to the lack of foundational research, there are no specifically identified emerging research areas or unexplored biological targets for this compound. The process of identifying new applications and targets for a compound typically begins with initial screenings to uncover any potential biological activity. As no such data has been published, the scientific community has not yet directed its attention toward specific therapeutic areas or biological pathways where this compound might have an effect.
Challenges and Opportunities in the Academic Investigation of N-Propylpyrrolidine Carboxamides
The primary challenge in the academic investigation of this compound is the current absence of any published data. This lack of foundational knowledge presents a significant barrier to entry for researchers. However, this also presents a considerable opportunity. The field is entirely open for original research, from the initial synthesis and characterization to broad biological screening and computational studies. The first research group to publish on this compound will lay the groundwork for all future investigations.
Data Table: Research Findings on this compound
| Research Area | Findings |
|---|---|
| Chemical Probes | No data available. |
| Supramolecular Systems | No data available. |
| Synthesis Innovations | No data available. |
| Emerging Research Areas | No data available. |
| Unexplored Biological Targets | No data available. |
Q & A
Q. What are the recommended synthetic routes and purification methods for N-propylpyrrolidine-1-carboxamide?
this compound can be synthesized via nucleophilic substitution or coupling reactions. A common approach involves reacting pyrrolidine-1-carboxylic acid with propylamine in the presence of coupling agents like EDCI/HOBt. Post-synthesis, purification typically employs column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization from ethanol/water mixtures. Purity assessment via HPLC (≥95% purity threshold) and characterization by -/-NMR are critical .
Q. How is this compound characterized spectroscopically?
Key techniques include:
- NMR : -NMR identifies propyl chain protons (δ 0.8–1.6 ppm) and pyrrolidine ring protons (δ 1.8–3.5 ppm). -NMR confirms the carboxamide carbonyl (δ ~165 ppm) .
- IR : Stretching vibrations for amide C=O (~1650 cm) and N–H (~3300 cm) .
- Mass Spectrometry : ESI-MS provides molecular ion peaks ([M+H]) and fragmentation patterns to validate the structure .
Q. What crystallization strategies optimize single-crystal growth for X-ray diffraction studies?
Slow evaporation of saturated solutions in polar aprotic solvents (e.g., DMF, DMSO) at 4°C promotes crystal growth. For derivatives like N-(4-chlorophenyl)pyrrolidine-1-carboxamide, monoclinic (P2/c) or orthorhombic (Pbca) systems are common. Use SHELX-2018 for structure refinement, ensuring R-factors <0.05 for high-resolution data .
Q. What safety protocols are essential for handling this compound?
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols .
- Storage : Keep in airtight containers at 2–8°C, away from oxidizers .
Advanced Research Questions
Q. How can computational modeling predict the bioactivity of this compound derivatives?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) optimize geometries and predict electronic properties. Molecular docking (AutoDock Vina) assesses binding affinities to target proteins, such as enzymes with active-site amide-binding pockets. Validate predictions with in vitro assays (IC) .
Q. How should researchers resolve contradictions in crystallographic data for pyrrolidine carboxamide derivatives?
Conflicting unit cell parameters or hydrogen-bonding patterns may arise from polymorphism or twinning. Strategies include:
Q. What role do intermolecular interactions play in the crystal packing of this compound analogs?
Hydrogen bonds (N–H⋯O=C) and π-π stacking (in aromatic derivatives) dominate packing. For example, N-(4-chlorophenyl)pyrrolidine-1-carboxamide forms chains via N–H⋯O bonds along the [100] axis, stabilizing the lattice . Van der Waals interactions between propyl chains further enhance stability .
Q. How does pH affect the stability of this compound in aqueous solutions?
Conduct accelerated stability studies (25–40°C, pH 1–13) with HPLC monitoring. Amide bonds hydrolyze under strongly acidic/basic conditions (pH <2 or >12), degrading the compound. Neutral buffers (pH 6–8) at 4°C maximize shelf life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
